molecular formula C24H47NO3 B043510 C6 ceramide CAS No. 124753-97-5

C6 ceramide

Cat. No.: B043510
CAS No.: 124753-97-5
M. Wt: 397.6 g/mol
InChI Key: NPRJSFWNFTXXQC-QFWQFVLDSA-N
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Description

C6-Ceramide, also known as N-Hexanoylsphingosine, is a bioactive sphingolipid that plays a crucial role in various cellular processes. Ceramides are composed of a sphingoid base amide linked to a fatty acid. The length and degree of saturation within the sphingoid base or the fatty acid determine the biological activities of individual ceramides. C6-Ceramide is a short-chain ceramide that has been extensively studied for its role in apoptosis, cell proliferation, and intracellular signaling pathways .

Mechanism of Action

Target of Action

C6 Ceramide, also known as N-hexanoylsphingosine or C6-ceramide, primarily targets the ceramide pathway . The ceramide pathway plays a crucial role in regulating cellular metabolism . Ceramides are synthesized by a family of six ceramide synthase enzymes (CerS), each with distinct specificity for the acyl-CoA substrate . The CerS family is expressed in a variety of human tumors and is involved in tumorigenesis .

Mode of Action

This compound interacts with its targets and induces changes in cellular metabolism. It has been found that this compound competes with C24-ceramide for the binding site of phosphatidylinositol-5-phosphate-4-kinase type-2 gamma (PIP4K2C) . This interaction leads to the deactivation of multiple oncogenic signaling pathways and promotes cell death .

Biochemical Pathways

This compound affects several biochemical pathways. Ceramides and dihydroceramides are synthesized by CerS enzymes via a ping-pong reaction mechanism involving a covalent acyl-enzyme intermediate . Ceramides can also be used as the attachment site of phosphorylation or phosphocholine to generate ceramide-1-phosphate or sphingomyelin . The hydrolysis of sphingomyelin can also produce ceramides .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The maximum concentration and area under the curve increase with dose . Clearance is consistent between doses and is observed mainly through the liver without significant hepatotoxicity . The half-life ranges from 20 to 30 hours and the volume of distribution is consistent with a lipophilic drug .

Result of Action

This compound shows activity against a variety of cancer cell lines . It can inhibit cell proliferation and induce apoptosis . It also permeates cell membranes and causes mitochondrial Ca2+ influx more efficiently than this compound in DMSO .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the formulation used to deliver this compound to cells can significantly impact its bioavailability and potency . This compound complexed with Cholesteryl Phosphocholine led to much larger biological effects in cultured cells compared to this compound dissolved in dimethyl sulfoxide (DMSO) .

Biochemical Analysis

Biochemical Properties

C6 Ceramide is synthesized in the endoplasmic reticulum and is further processed at the Golgi apparatus . It interacts with enzymes, proteins, and other biomolecules, playing a crucial role in the regulation of cell survival, proliferation, apoptosis, migration, invasion, and drug resistance . Importantly, C24-ceramide interacts with phosphatidylinositol-5-phosphate-4-kinase type-2 gamma (PIP4K2C), and this compound competes with C24-ceramide for the binding site of PIP4K2C .

Cellular Effects

This compound has been shown to inhibit cell growth, migration, and invasion in vitro . It decreases tumor growth and metastasis in the lungs without side effects in xenograft models . It also promotes apoptosis in lung cancer-derived A549 cells by a caspase-dependent mechanism .

Molecular Mechanism

The molecular mechanism underlying ceramide synthesis by CerS enzymes remains poorly understood . It is known that CerS catalysis proceeds via a ping-pong reaction mechanism involving a covalent acyl-enzyme intermediate . This compound promotes apoptosis in A549 cells by a caspase-dependent mechanism that can be blocked by overexpression of exogenous BCL2 .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have temporal effects. For instance, it has been observed that this compound treatment inhibits the proangiogenic activity of multiple myeloma exosomes via the miR-29b/Akt pathway . Furthermore, this compound treatment dramatically increases vincristine sensitivity both in vivo and in vitro, involving AMP-activated protein kinase–p53 signaling .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, this compound has been shown to decrease tumor growth and metastasis in the lungs without side effects in xenograft models .

Metabolic Pathways

This compound is involved in the de novo pathway of ceramides. It relies on acyl-CoA to N-acylate dihydrosphingosine to form dihydroceramide and produce ceramide under the action of desaturase . Ceramide can also be used as the attachment site of phosphorylation or phosphocholine to generate ceramide-1-phosphate or sphingomyelin .

Transport and Distribution

This compound is transported and distributed within cells and tissues. In mammalian cells, the ceramide transfer protein forms a contact site between the ER and the trans-Golgi region and transports ceramide utilizing its steroidogenic acute regulatory protein-related lipid transfer domain .

Subcellular Localization

The subcellular localization of this compound remains controversial . It is known that the enzymes that regulate ceramide metabolism show distinct subcellular localization and topology .

Preparation Methods

Synthetic Routes and Reaction Conditions

C6-Ceramide can be synthesized through several methods. One common approach involves the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, which is then reduced to sphinganine. The sphinganine is subsequently acylated with hexanoyl-CoA to produce C6-Ceramide . This method requires specific reaction conditions, including the presence of enzymes such as serine palmitoyltransferase and ceramide synthase.

Industrial Production Methods

In industrial settings, C6-Ceramide can be produced using solvent-free formulations. For example, C6-Ceramide can be complexed with cholesteryl phosphocholine to create fluid bilayers, which enhance the bioavailability of the ceramide for cellular applications . This method is advantageous as it avoids the use of organic solvents, making it more environmentally friendly and efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions

C6-Ceramide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: UDP-glucose in the presence of glucosylceramide synthase.

Major Products

    Oxidation: Ceramide-1-phosphate.

    Reduction: Dihydroceramide.

    Substitution: Glucosylceramide.

Scientific Research Applications

C6-Ceramide has numerous applications in scientific research:

Comparison with Similar Compounds

C6-Ceramide is compared with other ceramides such as:

C6-Ceramide is unique due to its short-chain structure, which allows for easier cellular uptake and enhanced bioavailability compared to longer-chain ceramides .

Properties

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H47NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h18-19,22-23,26-27H,3-17,20-21H2,1-2H3,(H,25,28)/b19-18+/t22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRJSFWNFTXXQC-QFWQFVLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H47NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90924923
Record name N-Hexanoylsphingosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90924923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124753-97-5
Record name N-Hexanoylsphingosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124753975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Hexanoylsphingosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90924923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-HEXANOYLSPHINGOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/038753E78J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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